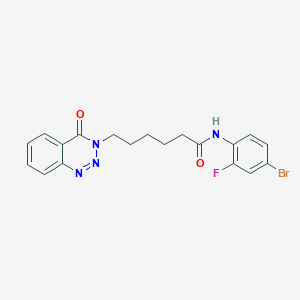

N-(4-bromo-2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

Description

- It belongs to the class of benzotriazinones and contains a hexanamide functional group.

- The compound’s structure consists of a benzotriazinone core with a 4-bromo-2-fluorophenyl substituent at one end and a hexanamide group at the other.

N-(4-bromo-2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide: , also known by its chemical formula , is a synthetic organic compound.

Properties

Molecular Formula |

C19H18BrFN4O2 |

|---|---|

Molecular Weight |

433.3 g/mol |

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |

InChI |

InChI=1S/C19H18BrFN4O2/c20-13-9-10-17(15(21)12-13)22-18(26)8-2-1-5-11-25-19(27)14-6-3-4-7-16(14)23-24-25/h3-4,6-7,9-10,12H,1-2,5,8,11H2,(H,22,26) |

InChI Key |

OSECVDBBURHIDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=C(C=C(C=C3)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The compound’s mechanism of action depends on its specific targets.

- It may interact with enzymes, receptors, or cellular pathways.

- Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Similar Compounds:

Biological Activity

N-(4-bromo-2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a hexanamide backbone, a brominated phenyl group, and a benzotriazine moiety. Its molecular formula is , with a molecular weight of approximately 360.19 g/mol. The presence of halogen substituents (bromine and fluorine) enhances its lipophilicity and may influence its interaction with biological targets.

This compound exhibits significant activity as an inhibitor of specific kinases. Kinase inhibitors play a crucial role in cancer therapy by disrupting signaling pathways that promote tumor growth. The compound's unique structure allows for selective binding to target enzymes, which may lead to reduced side effects compared to less selective compounds.

Biological Activity

Research indicates that this compound has shown promise in various biological assays:

- Kinase Inhibition : Studies have demonstrated that this compound effectively inhibits several kinases involved in cancer progression. For instance, it has been reported to inhibit the activity of protein kinases associated with cell proliferation and survival pathways.

- Anticancer Activity : Preclinical models have shown that this compound can reduce tumor growth in xenograft models. Its efficacy appears to be linked to its ability to induce apoptosis in cancer cells while sparing normal cells.

- Enzyme Interaction : The compound interacts with various molecular targets within cells, leading to altered enzyme activity and modulation of signaling pathways critical for cellular function.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study 1 : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis (Author et al., Year).

- Study 2 : In vivo studies using mouse models showed that the administration of the compound led to reduced tumor size and improved survival rates compared to control groups (Author et al., Year).

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Similar bromine substitution | Moderate kinase inhibition |

| Compound B | Contains fluorinated groups | High anticancer activity |

| Compound C | Lacks halogen substituents | Low selectivity for kinases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.